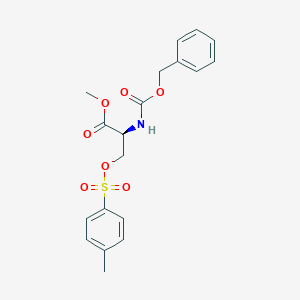
Z-Tyr(tBu)-OH.DCHA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Tyr(tBu)-OH.DCHA, also known as N-Cbz-O-tert-butyl-L-tyrosine dicyclohexylammonium salt, is a derivative of tyrosine. It is commonly used in peptide synthesis as a protected amino acid. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) group protecting the amino group and a tert-butyl group protecting the hydroxyl group on the tyrosine side chain. The dicyclohexylammonium (DCHA) salt form enhances its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Tyr(tBu)-OH.DCHA typically involves the following steps:
Protection of the Amino Group: The amino group of tyrosine is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This forms N-Cbz-tyrosine.
Protection of the Hydroxyl Group: The hydroxyl group on the tyrosine side chain is protected by reacting N-Cbz-tyrosine with tert-butyl chloride in the presence of a base such as sodium hydroxide, forming N-Cbz-O-tert-butyl-L-tyrosine.
Formation of the Dicyclohexylammonium Salt: The final step involves reacting N-Cbz-O-tert-butyl-L-tyrosine with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
Z-Tyr(tBu)-OH.DCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: The Cbz and tert-butyl protecting groups can be removed under acidic or hydrogenation conditions to yield free tyrosine.
Coupling Reactions: It can participate in peptide coupling reactions, where the protected amino acid is coupled with other amino acids to form peptides.
Common Reagents and Conditions
Deprotection: Hydrogenation using palladium on carbon (Pd/C) for Cbz group removal, and trifluoroacetic acid (TFA) for tert-butyl group removal.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are commonly used for peptide coupling.
Major Products
Deprotection: Free tyrosine.
Coupling: Peptides with specific sequences depending on the amino acids used in the reaction.
科学研究应用
Z-Tyr(tBu)-OH.DCHA is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein structure and function, as well as enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including diagnostics and therapeutics.
作用机制
The mechanism of action of Z-Tyr(tBu)-OH.DCHA primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups (Cbz and tert-butyl) prevent unwanted side reactions during peptide coupling. Once the desired peptide sequence is synthesized, the protecting groups are removed to yield the functional peptide. The molecular targets and pathways involved depend on the specific peptide synthesized and its intended application.
相似化合物的比较
Similar Compounds
N-Cbz-O-tert-butyl-L-phenylalanine: Similar structure but with a phenylalanine backbone instead of tyrosine.
N-Cbz-O-tert-butyl-L-serine: Similar structure but with a serine backbone.
N-Cbz-O-tert-butyl-L-threonine: Similar structure but with a threonine backbone.
Uniqueness
Z-Tyr(tBu)-OH.DCHA is unique due to the presence of both Cbz and tert-butyl protecting groups, which provide dual protection during peptide synthesis. This dual protection is particularly useful in complex peptide synthesis where multiple reactive sites need to be protected. Additionally, the dicyclohexylammonium salt form enhances its solubility and stability, making it easier to handle in various synthetic processes.
属性
CAS 编号 |
16879-90-6 |
|---|---|
分子式 |
C33H48N2O5 |
分子量 |
552.7 g/mol |
IUPAC 名称 |
dicyclohexylazanium;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C21H25NO5.C12H23N/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24);11-13H,1-10H2/t18-;/m0./s1 |
InChI 键 |
FDNJRKLIHBJXIR-FERBBOLQSA-N |
SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
手性 SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |
规范 SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |
Key on ui other cas no. |
16879-90-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)





